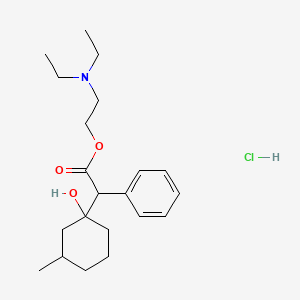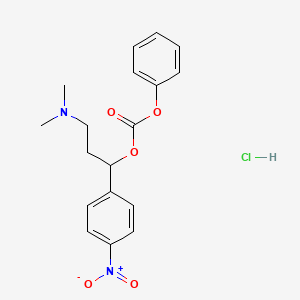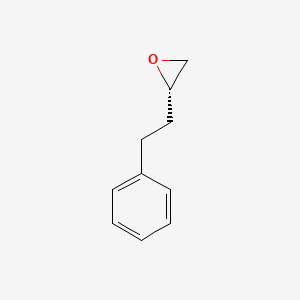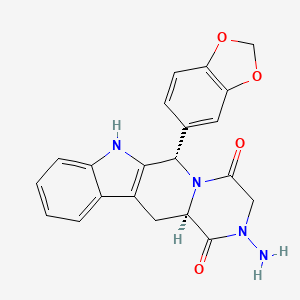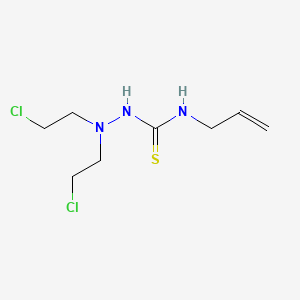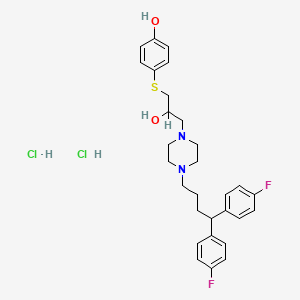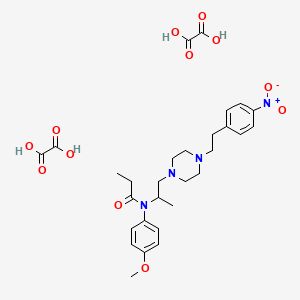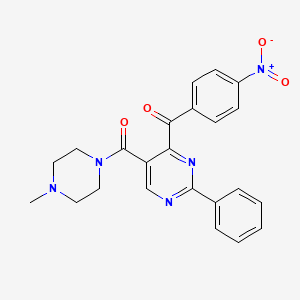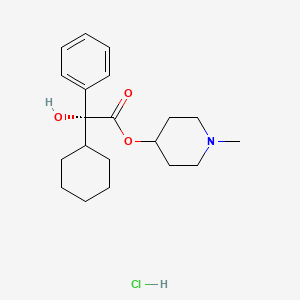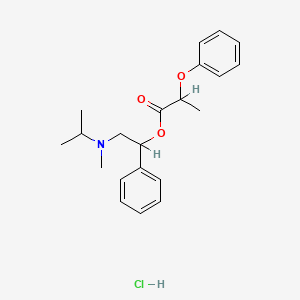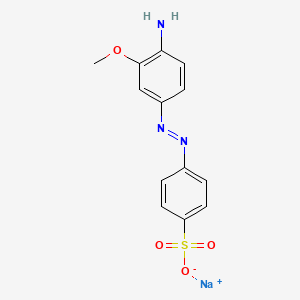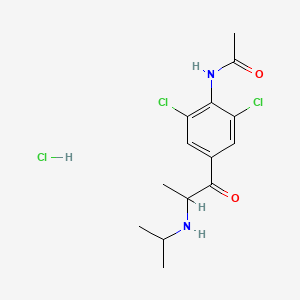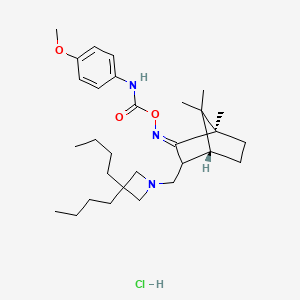
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride involves multiple steps. The initial step typically includes the formation of the azetidine ring, followed by the introduction of the camphor moiety. The final step involves the formation of the oxime and its subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
- Ethyl 3-(1-azetidinyl)propionate
Uniqueness
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis.
Propiedades
Número CAS |
97670-17-2 |
|---|---|
Fórmula molecular |
C30H48ClN3O3 |
Peso molecular |
534.2 g/mol |
Nombre IUPAC |
[(Z)-[(1R,4R)-3-[(3,3-dibutylazetidin-1-yl)methyl]-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C30H47N3O3.ClH/c1-7-9-16-30(17-10-8-2)20-33(21-30)19-24-25-15-18-29(5,28(25,3)4)26(24)32-36-27(34)31-22-11-13-23(35-6)14-12-22;/h11-14,24-25H,7-10,15-21H2,1-6H3,(H,31,34);1H/b32-26-;/t24?,25-,29+;/m1./s1 |
Clave InChI |
JQBBNMSVTXKVQX-KBEKFUMUSA-N |
SMILES isomérico |
CCCCC1(CN(C1)CC\2[C@H]3CC[C@@](/C2=N\OC(=O)NC4=CC=C(C=C4)OC)(C3(C)C)C)CCCC.Cl |
SMILES canónico |
CCCCC1(CN(C1)CC2C3CCC(C2=NOC(=O)NC4=CC=C(C=C4)OC)(C3(C)C)C)CCCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


